1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
Brand Name:
Vulcanchem
CAS No.:
104160-97-6
VCID:
VC0020279
InChI:
InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1
SMILES:
CC(C(=O)N1C2CCCC2CC1C(=O)O)N
Molecular Formula:
C11H18N2O3
Molecular Weight:
226.27 g/mol
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
CAS No.: 104160-97-6
Reference Standards
VCID: VC0020279
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
CAS No. | 104160-97-6 |
---|---|
Product Name | 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid |
Molecular Formula | C11H18N2O3 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-aminopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1 |
Standard InChIKey | LFRBCLJVMRACEC-JBDRJPRFSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N |
SMILES | CC(C(=O)N1C2CCCC2CC1C(=O)O)N |
Canonical SMILES | CC(C(=O)N1C2CCCC2CC1C(=O)O)N |
PubChem Compound | 13688743 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume